molecular formula C12H16ClN3O B12227062 2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12227062
M. Wt: 253.73 g/mol
InChI Key: HUIWOFMGQUJRCO-UHFFFAOYSA-N
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Description

2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenol group, a pyrazole ring, and a methylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable methylamine derivative reacts with the pyrazole ring.

    Phenol Group Introduction: The phenol group is incorporated through an electrophilic aromatic substitution reaction, where a phenol derivative reacts with the pyrazole-methylamino intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues. The methylamino group can participate in electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-Methylpyrazole
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-9-10(7-14-15)6-13-8-11-4-2-3-5-12(11)16;/h2-5,7,9,13,16H,6,8H2,1H3;1H

InChI Key

HUIWOFMGQUJRCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=CC=C2O.Cl

Origin of Product

United States

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